1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide
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Overview
Description
1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide is a complex organic compound with a unique structure that includes a bicyclic heptane ring, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide involves multiple steps, starting with the preparation of the bicyclic heptane ring. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The furan and thiophene rings are then introduced through subsequent reactions, such as Friedel-Crafts acylation or alkylation. The final step involves the sulfonamide formation, typically using methanesulfonyl chloride and an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps. Purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the bicyclic heptane ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced bicyclic heptane ring with an alcohol group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid
- Methyl (7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonate
- L-Camphor-10-sulfonic acid
Uniqueness
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]methanesulfonamide is unique due to the combination of its bicyclic heptane ring, furan ring, and thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S2/c1-20(2)16-7-9-21(20,19(23)13-16)15-28(24,25)22(14-17-5-3-11-26-17)10-8-18-6-4-12-27-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTCZGYVMTYJGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CCC3=CC=CS3)CC4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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